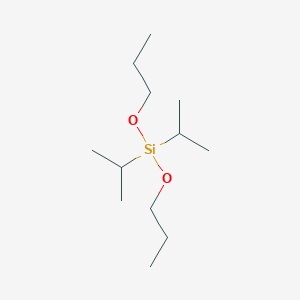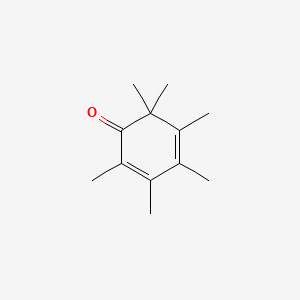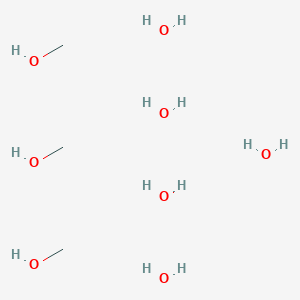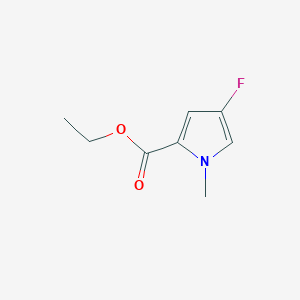
Di(propan-2-yl)(dipropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(propan-2-yl)(dipropoxy)silane is an organosilicon compound that features both isopropyl and propoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)(dipropoxy)silane typically involves the reaction of isopropylmagnesium chloride with silicon tetrachloride, followed by the addition of propanol. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
-
Formation of isopropylsilane intermediate: : [ \text{SiCl}_4 + 2 \text{(CH}_3\text{CH}_2\text{CH}_2\text{MgCl}) \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{SiCl}_2 + 2 \text{MgCl}_2 ]
-
Substitution with propanol: : [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{SiCl}_2 + 2 \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_2\text{Si(OCH}_2\text{CH}_3\text{)}_2 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Di(propan-2-yl)(dipropoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with alcohols or phenols in the presence of a catalyst can facilitate substitution.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or aryloxy silanes.
Wissenschaftliche Forschungsanwendungen
Di(propan-2-yl)(dipropoxy)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism by which Di(propan-2-yl)(dipropoxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form covalent bonds with oxygen atoms in substrates, leading to enhanced adhesion and stability. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamino-disilane: Similar in structure but contains amino groups instead of propoxy groups.
Di(propan-2-yl)silane: Lacks the propoxy groups, making it less versatile in certain applications.
Dipropoxy(dimethyl)silane: Contains methyl groups instead of isopropyl groups, affecting its reactivity and applications.
Uniqueness
Di(propan-2-yl)(dipropoxy)silane is unique due to the presence of both isopropyl and propoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
923561-03-9 |
|---|---|
Molekularformel |
C12H28O2Si |
Molekulargewicht |
232.43 g/mol |
IUPAC-Name |
di(propan-2-yl)-dipropoxysilane |
InChI |
InChI=1S/C12H28O2Si/c1-7-9-13-15(11(3)4,12(5)6)14-10-8-2/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
LLBLHAHQBJSHED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C(C)C)(C(C)C)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)

![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
